molecular formula C14H10BrN3OS B4440133 3-amino-N-(2-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4440133
M. Wt: 348.22 g/mol
InChI Key: NOGFBVJKMJYLKM-UHFFFAOYSA-N
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Description

3-amino-N-(2-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that belongs to the thienopyridine family. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also interacts with various proteins such as cyclin D1, Bcl-2, and caspase-3, which are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It exhibits cytotoxicity towards cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-N-(2-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potent anti-cancer activity. It can be used as a potential chemotherapeutic agent for the treatment of various cancers. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-amino-N-(2-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide. One of the directions is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.

Scientific Research Applications

3-amino-N-(2-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have potent anti-cancer activity by inhibiting the proliferation and inducing apoptosis of cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

3-amino-N-(2-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c15-9-5-1-2-6-10(9)18-13(19)12-11(16)8-4-3-7-17-14(8)20-12/h1-7H,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGFBVJKMJYLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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